Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate

Description

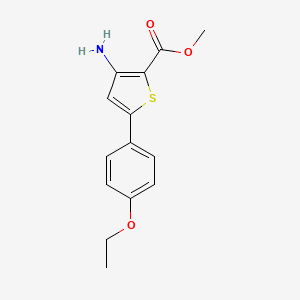

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate (CAS 691393-97-2, molecular formula C₁₄H₁₅NO₃S) is a thiophene-based heterocyclic compound with a 4-ethoxyphenyl substituent. This article compares its structural, synthetic, and functional attributes with closely related analogs, focusing on substituent effects, synthesis methodologies, and applications.

Properties

IUPAC Name |

methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-10-6-4-9(5-7-10)12-8-11(15)13(19-12)14(16)17-2/h4-8H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGXJKJPBBNEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The amino and carboxyl groups can participate in hydrogen bonding and other interactions, which can affect the compound’s biological activity . The compound’s aromatic thiophene ring also plays a crucial role in its interaction with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs lie in the substituents on the phenyl ring at the 5-position of the thiophene core. Key examples include:

Substituent Impact :

Yield Variability :

Physical and Spectral Properties

Biological Activity

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15NO3S

- CAS Number : 691393-97-2

- IUPAC Name : this compound

The presence of the thiophene ring contributes to the compound's reactivity, while the ethoxy and amino groups enhance its interaction with biological targets.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Interaction : The compound may act as a probe in biochemical assays, aiding in enzyme interaction studies.

- Non-Covalent Interactions : Its interactions with biological targets are likely mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

- Biochemical Pathways : Although specific pathways remain to be fully elucidated, its structural features suggest potential modulation of metabolic processes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Low |

These findings highlight a structure-activity relationship (SAR), where modifications to the thiophene structure can enhance or diminish activity against specific strains.

Anticancer Activity

The compound has also been evaluated for its anti-proliferative effects on cancer cell lines. The results are summarized in the table below:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver) | < 25 |

| MCF-7 (Breast) | < 25 |

| PC-3 (Prostate) | > 25 |

These results indicate that this compound may have potential as a lead compound in developing new anticancer therapies.

Antimicrobial Efficacy Study

A study evaluated a series of thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against E. coli and S. aureus while showing minimal effects on fungal strains.

Anti-Proliferative Activity Assessment

In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations, underscoring its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.